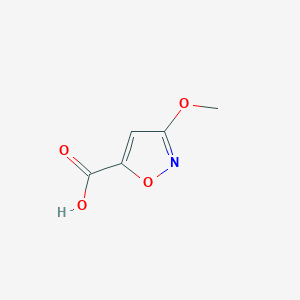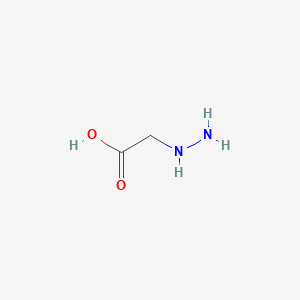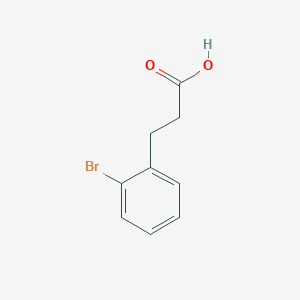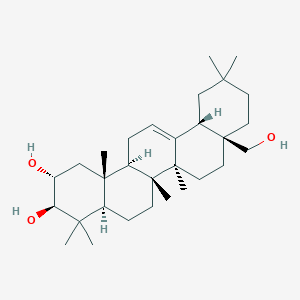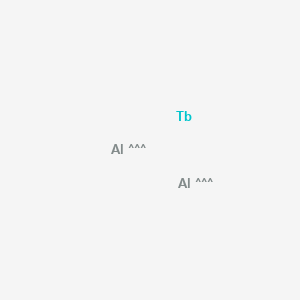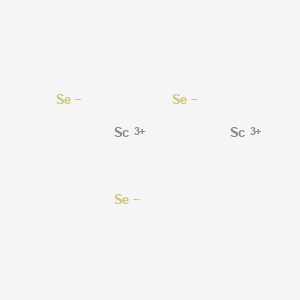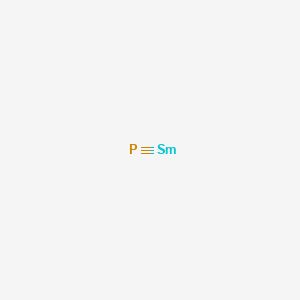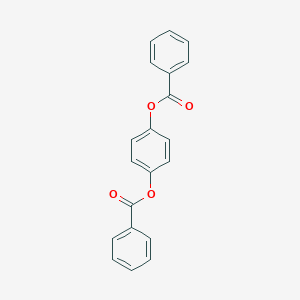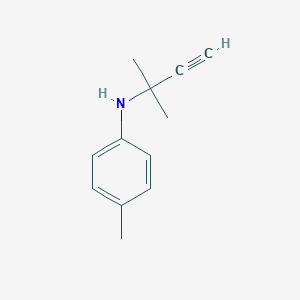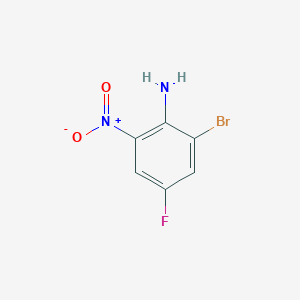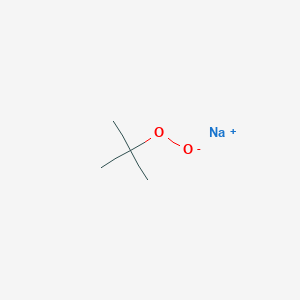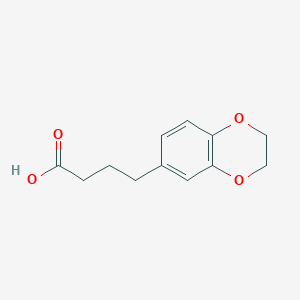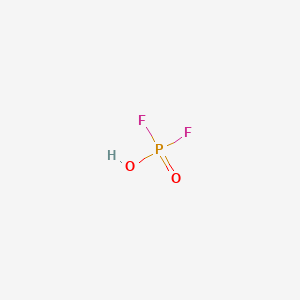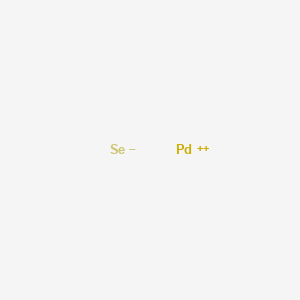
Palladium selenide (PdSe)
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Palladium selenide (PdSe) is a binary compound of palladium and selenium. It is a semiconductor material with potential applications in various fields such as electronics, optoelectronics, and catalysis. PdSe has attracted significant attention due to its unique properties, such as high electrical conductivity, good chemical stability, and excellent catalytic activity.
作用机制
The mechanism of action of Palladium selenide (PdSe) is not well understood. However, it is believed that Palladium selenide (PdSe) exhibits its unique properties due to the interaction between palladium and selenium atoms. The palladium atoms act as the conductive centers, while the selenium atoms act as the charge carriers. The interaction between palladium and selenium atoms results in the formation of a unique crystal structure, which exhibits high electrical conductivity, good chemical stability, and excellent catalytic activity.
生化和生理效应
The biochemical and physiological effects of Palladium selenide (PdSe) are not well studied. However, it is believed that Palladium selenide (PdSe) is biocompatible and non-toxic. Palladium selenide (PdSe)-based materials have been used in various biomedical applications such as drug delivery, biosensors, and tissue engineering. Palladium selenide (PdSe)-based materials have shown excellent biocompatibility and low toxicity, making them suitable for various biomedical applications.
实验室实验的优点和局限性
The advantages of Palladium selenide (PdSe) for lab experiments are its unique properties such as high electrical conductivity, good chemical stability, and excellent catalytic activity. Palladium selenide (PdSe)-based materials can be easily synthesized using various methods, making them suitable for various lab experiments. However, the limitations of Palladium selenide (PdSe) for lab experiments are its high cost and limited availability. Palladium selenide (PdSe) is a rare and expensive material, making it difficult to obtain in large quantities for lab experiments.
未来方向
The future directions of Palladium selenide (PdSe) research are vast. Palladium selenide (PdSe)-based materials have potential applications in various fields such as electronics, optoelectronics, catalysis, and biomedical applications. In electronics, Palladium selenide (PdSe)-based materials can be used for the fabrication of high-performance FETs and integrated circuits. In optoelectronics, Palladium selenide (PdSe)-based materials can be used for the fabrication of high-efficiency solar cells and photodetectors. In catalysis, Palladium selenide (PdSe)-based catalysts can be used for various industrial applications such as hydrogenation, oxidation, and coupling reactions. In biomedical applications, Palladium selenide (PdSe)-based materials can be used for drug delivery, biosensors, and tissue engineering. The future directions of Palladium selenide (PdSe) research are promising, and further research is needed to fully understand the potential applications of Palladium selenide (PdSe)-based materials.
Conclusion:
Palladium selenide (Palladium selenide (PdSe)) is a binary compound of palladium and selenium with potential applications in various fields such as electronics, optoelectronics, catalysis, and biomedical applications. Palladium selenide (PdSe) exhibits unique properties such as high electrical conductivity, good chemical stability, and excellent catalytic activity. The synthesis of Palladium selenide (PdSe) can be achieved by various methods such as chemical vapor deposition, solvothermal synthesis, hydrothermal synthesis, and electrodeposition. Palladium selenide (PdSe)-based materials have shown excellent biocompatibility and low toxicity, making them suitable for various biomedical applications. The future directions of Palladium selenide (PdSe) research are vast, and further research is needed to fully understand the potential applications of Palladium selenide (PdSe)-based materials.
合成方法
The synthesis of Palladium selenide (PdSe) can be achieved by various methods such as chemical vapor deposition, solvothermal synthesis, hydrothermal synthesis, and electrodeposition. Among these methods, the solvothermal synthesis method is the most commonly used method for the synthesis of Palladium selenide (PdSe). The solvothermal method involves the reaction of palladium chloride and sodium selenite in an organic solvent at high temperature and pressure. The resulting product is then washed and dried to obtain Palladium selenide (PdSe).
科研应用
Palladium selenide (PdSe) has been extensively studied for its potential applications in various fields such as electronics, optoelectronics, and catalysis. In electronics, Palladium selenide (PdSe) has been used as a semiconductor material for the fabrication of field-effect transistors (FETs). Palladium selenide (PdSe)-based FETs have shown excellent electrical properties such as high mobility and low threshold voltage, making them suitable for high-performance electronics. In optoelectronics, Palladium selenide (PdSe) has been used as a photosensitive material for the fabrication of photodetectors and solar cells. Palladium selenide (PdSe)-based photodetectors and solar cells have shown high sensitivity and efficiency, making them suitable for various applications. In catalysis, Palladium selenide (PdSe) has been used as a catalyst for various reactions such as hydrogenation, oxidation, and coupling reactions. Palladium selenide (PdSe)-based catalysts have shown excellent catalytic activity and selectivity, making them suitable for industrial applications.
性质
CAS 编号 |
12137-76-7 |
|---|---|
产品名称 |
Palladium selenide (PdSe) |
分子式 |
PdSe |
分子量 |
185.4 g/mol |
IUPAC 名称 |
palladium(2+);selenium(2-) |
InChI |
InChI=1S/Pd.Se/q+2;-2 |
InChI 键 |
XFDBFEVDBMEIRH-UHFFFAOYSA-N |
SMILES |
[Se-2].[Pd+2] |
规范 SMILES |
[Se-2].[Pd+2] |
同义词 |
Palladium selenide (PdSe) |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



